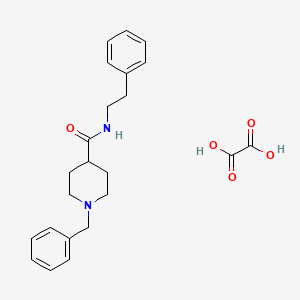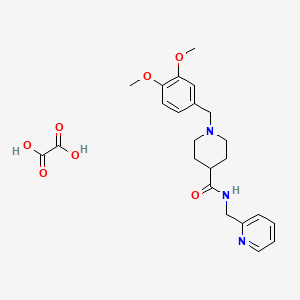
1-(3,4-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate
Descripción general
Descripción
1-(3,4-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in pain management. It was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies that have explored its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ABT-594 involves the activation of both nicotinic acetylcholine receptors and opioid receptors in the central nervous system. Nicotinic acetylcholine receptors are ionotropic receptors that are widely distributed throughout the nervous system and are involved in a variety of physiological processes, including pain perception. Activation of these receptors by ABT-594 leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
In addition to its effects on nicotinic acetylcholine receptors, ABT-594 also activates opioid receptors, which are involved in the regulation of pain, reward, and mood. Activation of these receptors by ABT-594 leads to the release of endogenous opioids, such as endorphins and enkephalins, which are involved in pain modulation.
Biochemical and Physiological Effects:
ABT-594 has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, and hypothermia. These effects are mediated by the activation of both nicotinic acetylcholine receptors and opioid receptors in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ABT-594 in lab experiments is its potency as an analgesic. This allows for the use of lower doses of the compound, which can reduce the risk of side effects and minimize the impact on experimental outcomes. However, one of the limitations of using ABT-594 in lab experiments is the potential for off-target effects, particularly on other types of receptors that are not involved in pain modulation.
Direcciones Futuras
There are a number of potential future directions for research on ABT-594. One area of interest is the development of more selective compounds that target specific subtypes of nicotinic acetylcholine receptors and opioid receptors. This could lead to the development of more effective and safer analgesics for the treatment of chronic pain conditions.
Another area of interest is the exploration of the potential use of ABT-594 in the treatment of other neurological disorders, such as depression and anxiety. Studies have shown that ABT-594 has anxiolytic and antidepressant effects, which could make it a promising candidate for the treatment of these conditions.
Overall, the extensive scientific research on ABT-594 has highlighted its potential as a potent analgesic with a unique mechanism of action. While there are still limitations and challenges to overcome, continued research on ABT-594 could lead to the development of more effective and safer treatments for chronic pain conditions.
Aplicaciones Científicas De Investigación
ABT-594 has been the subject of extensive scientific research due to its potential use in pain management. Studies have shown that ABT-594 is a potent analgesic that acts through a unique mechanism of action that involves the activation of both nicotinic acetylcholine receptors and opioid receptors in the central nervous system. This dual mechanism of action has led to the development of ABT-594 as a potential treatment for chronic pain conditions such as neuropathic pain and cancer pain.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3.C2H2O4/c1-26-19-7-6-16(13-20(19)27-2)15-24-11-8-17(9-12-24)21(25)23-14-18-5-3-4-10-22-18;3-1(4)2(5)6/h3-7,10,13,17H,8-9,11-12,14-15H2,1-2H3,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIOGGNOLSTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=N3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



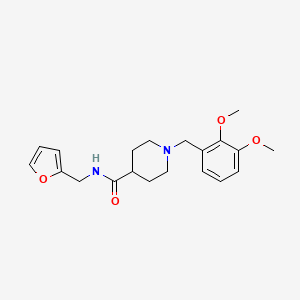
![1-[3-(benzyloxy)benzyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B3949667.png)

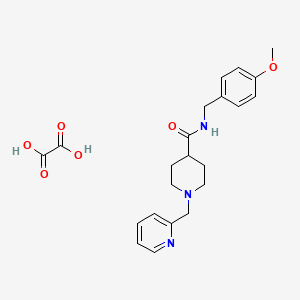


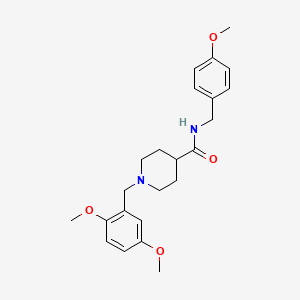

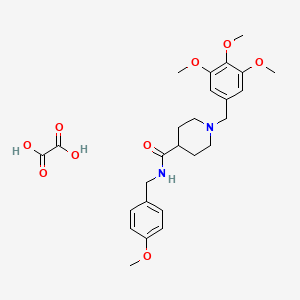

![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949726.png)
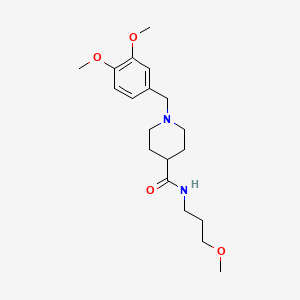
![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)
